2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one

Description

Contextualization within Alpha-Bromoketone Chemistry

The core reactivity of 2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one is dictated by the alpha-bromo amide functionality. While technically an amide, its reactivity at the alpha-carbon is analogous to that of alpha-bromoketones. Alpha-haloketones are a well-studied class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-carbon) to a carbonyl group. googleapis.com The presence of the electron-withdrawing carbonyl group significantly influences the chemical properties of the C-Br bond.

The inductive effect of the carbonyl oxygen enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles. This heightened reactivity makes alpha-bromoketones and their amide analogs valuable intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. googleapis.com Common reactions include nucleophilic substitution, where the bromide ion is displaced, and elimination reactions to form α,β-unsaturated carbonyl compounds.

Structural Characteristics and Functional Group Analysis

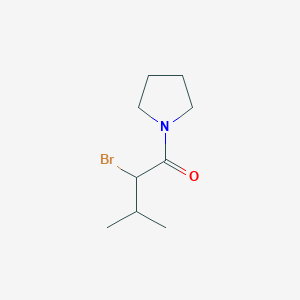

The molecular structure of this compound comprises several key features that determine its chemical identity and reactivity:

Alpha-Bromo Amide Core: The central functional group is the amide, with a bromine atom at the alpha position. The carbon-bromine bond is polarized, with the carbon atom being electron-deficient and thus electrophilic.

Pyrrolidine (B122466) Ring: A five-membered saturated heterocyclic amine (pyrrolidine) is attached to the carbonyl carbon, forming a tertiary amide. This ring is a common motif in many natural products and pharmaceuticals.

Isopropyl Group: A bulky isopropyl group is attached to the alpha-carbon. This group will exert steric hindrance, potentially influencing the rate and regioselectivity of reactions at the alpha-carbon.

The combination of these groups in a single molecule suggests a balance of reactivity and steric factors that would be of interest in synthetic planning.

Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆BrNO |

| Molecular Weight | 234.13 g/mol |

Significance as a Precursor in Synthetic Organic Chemistry

Given its structure, this compound is a promising, albeit not yet widely exploited, precursor in organic synthesis. Its potential lies in its ability to undergo a variety of transformations to generate more complex molecular scaffolds.

The primary site of reactivity is the electrophilic α-carbon. It is expected to react with various nucleophiles, such as amines, thiols, and carbanions, to afford α-substituted amide products. These reactions are fundamental in the construction of molecules with diverse functionalities. For instance, reaction with an amine could lead to the formation of an α-amino amide, a core structure in many biologically active peptides.

Furthermore, alpha-halo amides can be used in the synthesis of heterocyclic compounds. google.com Depending on the chosen reaction partner, the compound could serve as a building block for the synthesis of substituted pyrroles, imidazoles, or other nitrogen-containing ring systems.

Overview of Research Trajectories

While there is a lack of direct research on this compound, potential research trajectories can be extrapolated from the known chemistry of analogous compounds. Future research involving this compound could focus on several key areas:

Development of Synthetic Routes: Establishing efficient and stereoselective methods for the synthesis of this and related alpha-bromo amides would be a primary research goal.

Exploration of Reactivity: A systematic investigation of its reactions with a broad range of nucleophiles would delineate its synthetic utility.

Application in Heterocyclic Synthesis: Its use as a precursor for the synthesis of novel heterocyclic compounds, particularly those with potential pharmacological activity, would be a logical progression.

Medicinal Chemistry: Given that the pyrrolidine ring is a privileged scaffold in drug discovery, derivatives of this compound could be synthesized and evaluated for biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWKWGGQZRLMEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis. Instead of looking at a reaction in the forward direction, chemists start with the final product and work backward, breaking it down into simpler, commercially available starting materials.

For 2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one, the primary disconnection points are the amide bond and the carbon-bromine bond. The amide bond can be disconnected to reveal two key precursors: a pyrrolidine-based moiety and a 3-methylbutan-1-one derivative. The carbon-bromine bond at the alpha position (the carbon atom adjacent to the carbonyl group) suggests a bromination reaction as a key final step. This leads to the identification of 3-methyl-1-(pyrrolidin-1-yl)butan-1-one as the immediate precursor.

This retrosynthetic approach simplifies the synthetic challenge into two main stages: the synthesis of the precursor amide and its subsequent bromination.

Precursor Synthesis

The successful synthesis of the target compound hinges on the efficient preparation of its precursors. This involves the separate synthesis of the 3-methylbutan-1-one derivative and the pyrrolidine-based moiety, followed by their coupling to form the amide precursor.

The synthesis of 3-methylbutan-1-one derivatives can be achieved through various established methods in organic chemistry. One common approach involves the oxidation of the corresponding alcohol, 3-methyl-1-butanol, using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Alternatively, Friedel-Crafts acylation of an aromatic compound with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield an aryl 3-methylbutan-1-one derivative. For the synthesis of the direct precursor, 3-methyl-1-(pyrrolidin-1-yl)butan-1-one, one could start with 3-methylbutanoic acid. This acid can be converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then reacted with pyrrolidine (B122466) to form the desired amide.

| Starting Material | Reagents | Product |

| 3-methyl-1-butanol | Pyridinium chlorochromate (PCC) | 3-methylbutanal |

| 3-methylbutanoic acid | 1. SOCl₂, 2. Pyrrolidine | 3-methyl-1-(pyrrolidin-1-yl)butan-1-one |

Pyrrolidine is a commercially available cyclic secondary amine and is a common building block in organic synthesis. Its derivatives can be synthesized through various methods, including the cyclization of 1,4-dihalobutanes with a primary amine or ammonia (B1221849). organic-chemistry.org Another approach is the reduction of pyrrole (B145914) or pyrrolidinone. For the synthesis of the target compound, pyrrolidine itself is the required reagent to react with the 3-methylbutanoyl derivative.

Bromination Strategies

The final and crucial step in the synthesis is the introduction of a bromine atom at the alpha position to the carbonyl group of the precursor, 3-methyl-1-(pyrrolidin-1-yl)butan-1-one. This is typically achieved through alpha-bromination techniques.

Alpha-bromination of ketones and amides can be carried out using molecular bromine (Br₂) in acidic or basic conditions, or with N-bromosuccinimide (NBS). rsc.orgrsc.orgnih.gov NBS is often preferred as it is a solid and easier to handle than liquid bromine. rsc.org The reaction with NBS can be initiated by light or a radical initiator, or it can be catalyzed by acid. rsc.org

Under acidic conditions, the carbonyl compound tautomerizes to its enol form, which then reacts with the electrophilic bromine. In basic conditions, an enolate is formed, which is a powerful nucleophile that attacks the bromine.

| Brominating Agent | Conditions | Key Intermediate |

| Br₂ | Acidic (e.g., acetic acid) | Enol |

| Br₂ | Basic (e.g., NaOH) | Enolate |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or light | Enol/Enolate |

For an unsymmetrical ketone or amide like 3-methyl-1-(pyrrolidin-1-yl)butan-1-one, the regioselectivity of bromination is a key consideration. The alpha-carbon that is more substituted is generally favored for bromination under thermodynamic control (acidic conditions) because it leads to the more stable, more substituted enol intermediate. wikipedia.org Conversely, under kinetic control (strong, non-nucleophilic base at low temperature), the less substituted alpha-carbon is deprotonated faster to form the kinetic enolate, leading to bromination at that position. stackexchange.commasterorganicchemistry.com In the case of 3-methyl-1-(pyrrolidin-1-yl)butan-1-one, there is only one enolizable alpha-position with a hydrogen atom, which simplifies the issue of regioselectivity.

Stereoselectivity becomes a factor if a new chiral center is created during the bromination. The alpha-carbon in the target molecule becomes a stereocenter upon bromination. If the reaction proceeds through a planar enol or enolate intermediate, a racemic mixture of the two enantiomers is typically expected, unless a chiral catalyst or auxiliary is used to direct the approach of the bromine atom. acs.org

Reaction Condition Optimization for Bromination

The introduction of a bromine atom at the α-position to the carbonyl group is a critical step in the synthesis of the target compound. The precursor for this reaction is typically 3-methyl-1-(pyrrolidin-1-yl)butan-1-one. The optimization of this bromination reaction is paramount to ensure high yield and selectivity, minimizing the formation of di-brominated or other side products.

Key factors influencing the outcome of the bromination include the choice of brominating agent, solvent, temperature, and the potential use of a catalyst. Common brominating agents for α-bromination of ketones and related carbonyl compounds include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). nih.govorganic-chemistry.orgresearchgate.net

Acid-catalyzed bromination is a common method that proceeds through an enol intermediate. libretexts.orglibretexts.orgopenstax.org The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration, as the formation of the enol is the rate-determining step. libretexts.orgopenstax.org The choice of solvent can significantly impact the reaction, with solvents like acetic acid or methanol (B129727) being commonly employed. openstax.orgorgsyn.org Temperature control is crucial to prevent side reactions; temperatures are often kept low, especially during the initial addition of the brominating agent. orgsyn.org

The table below summarizes the optimization of reaction conditions for the α-bromination of ketones based on general findings in the literature.

Table 1: Optimization Parameters for α-Bromination of Ketones

| Parameter | Condition | Expected Outcome | Citation(s) |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Good selectivity, easier to handle than Br₂. | researchgate.net |

| Bromine (Br₂) in Acetic Acid | Effective, common lab reagent, but can lead to side products if not controlled. | openstax.org | |

| Catalyst | Acid (e.g., HBr, H₂SO₄) | Catalyzes enol formation, increasing reaction rate. | libretexts.orglibretexts.org |

| Lewis Acids | Can facilitate the enolization event. | rsc.org | |

| Solvent | Methanol | Can lead to the formation of α-bromodimethyl ketal intermediates. | orgsyn.org |

| Acetic Acid | Common solvent for reactions with Br₂. | openstax.org | |

| Solvent-free | Can increase selectivity and simplify work-up. | nih.govacs.org | |

| Temperature | 0-10°C | Helps to control the exothermic reaction and prevent dibromination. | orgsyn.org |

Amidation/Amination Reactions

The formation of the amide bond and the introduction of the pyrrolidine moiety is a defining step in the synthesis of this compound. A common and effective strategy involves the reaction of an α-bromoacyl halide with pyrrolidine. This approach builds the final molecule by connecting the brominated carbon chain to the nitrogen of the pyrrolidine ring.

Nucleophilic Displacement of Bromide by Pyrrolidine

While the target molecule is an α-bromo amide, a related and fundamental reaction in the synthesis of α-amino ketones is the nucleophilic substitution of an α-haloketone with an amine. rsc.orgup.ac.za In this type of reaction, the amine acts as a nucleophile, attacking the carbon atom bearing the halogen and displacing the halide ion in an S_N2 reaction. The reactivity of halogens alpha to a carbonyl group is generally enhanced compared to simple alkyl halides. up.ac.za

In the context of forming the target compound, the most direct route involves the amidation of a precursor like 2-bromo-3-methylbutanoyl chloride with pyrrolidine. Here, pyrrolidine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. A second equivalent of pyrrolidine or another base is typically required to neutralize the hydrogen chloride that is formed.

Catalyst and Solvent Effects on Amination

The efficiency of the amination or amidation reaction can be significantly influenced by the choice of catalysts and solvents. While direct amidation of acyl halides is often fast, related amination reactions, such as the synthesis of α-amino ketones from α-bromo ketones, can benefit from catalysis. For instance, copper(II) bromide has been used as a catalyst for the direct α-amination of ketones. organic-chemistry.orgacs.org The proposed mechanism involves the in-situ generation of an α-bromo species, which is then displaced by the amine. acs.org

Solvents play a critical role in these reactions. For nucleophilic substitution reactions, polar aprotic solvents like acetonitrile (B52724) (ACN), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are often preferred as they can solvate cations while leaving the nucleophile relatively free, thus accelerating the reaction. The selection of the solvent can be a key factor in optimizing the reaction yield and rate. analis.com.my

Table 2: Influence of Catalysts and Solvents on Amination/Amidation

| Factor | Type | Effect on Reaction | Citation(s) |

|---|---|---|---|

| Catalyst | Copper(II) Bromide | Can catalyze direct α-amination of ketones. | rsc.orgorganic-chemistry.orgacs.org |

| Lewis Acids (e.g., Mn(OAc)₂) | Can activate electrophiles, potentially increasing reaction rates. | researchgate.net | |

| Nucleophilic Bases (e.g., DABCO) | Can activate isothiocyanates in certain amidation reactions. | researchgate.net | |

| Solvent | Acetonitrile (ACN) | Common polar aprotic solvent for nucleophilic substitutions. | researchgate.net |

| Tetrahydrofuran (THF) | Anhydrous THF is effective in carbodiimide-mediated amidations. | analis.com.my |

Yield Optimization and Purity Enhancement

Optimizing the yield and ensuring the purity of the final product are crucial for the successful synthesis of this compound. Key parameters for optimization include the stoichiometry of reactants, reaction temperature, and duration. analis.com.my For amidation reactions, using a slight excess of the amine (pyrrolidine) can help drive the reaction to completion and neutralize the acidic byproduct.

The reaction time is another critical variable; prolonging the reaction can increase the yield, but an excessively long time may lead to the formation of degradation products. analis.com.my Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Purity enhancement involves a careful work-up procedure to remove unreacted starting materials, catalysts, and byproducts. This typically involves aqueous washes to remove water-soluble impurities, followed by extraction with an organic solvent. Final purification is often achieved through column chromatography or crystallization.

Stereoselective Synthesis Approaches

The C2 carbon in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. Stereoselective synthesis aims to produce a single enantiomer in high purity, which is often crucial for applications in medicinal chemistry and materials science.

Chiral Auxiliaries in Synthesis

One of the most powerful strategies for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com

In the synthesis of the target compound, a chiral auxiliary could be employed in several ways. For example, 3-methylbutanoic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org The resulting chiral imide can then undergo diastereoselective α-bromination. Subsequent reaction with pyrrolidine would cleave the auxiliary and form the desired α-bromo amide product with high enantiomeric excess. Other notable chiral auxiliaries include pseudoephedrine and camphorsultam. wikipedia.org The choice of auxiliary and the specific reaction conditions determine the stereochemical outcome.

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Class | Typical Application | Citation(s) |

|---|---|---|---|

| Evans Auxiliaries | Oxazolidinones | Stereoselective alkylation, aldol (B89426) reactions, and halogenation of acyl derivatives. | wikipedia.org |

| Pseudoephedrine | Amino Alcohol | Used for asymmetric alkylation of enolates derived from its amides. | wikipedia.org |

| Camphorsultam | Sultam | Used to control stereochemistry in a wide range of reactions, including Diels-Alder and alkylations. | wikipedia.org |

| SAMP/RAMP | Chiral Hydrazines | Asymmetric α-alkylation of aldehydes and ketones via chiral hydrazone intermediates. | wikipedia.org |

Asymmetric Catalysis for Enantioselective Formation

The creation of specific enantiomers of chiral molecules is a significant challenge in chemical synthesis. Asymmetric catalysis offers a powerful solution by using chiral catalysts to guide a reaction towards the preferential formation of one enantiomer over the other. For a molecule like this compound, which has a chiral center at the α-carbon (the carbon atom adjacent to the carbonyl group), achieving high enantioselectivity is crucial.

While specific catalysts for the direct asymmetric bromination of the parent amide are not extensively documented in public literature, general strategies for related structures provide a foundational approach. Organocatalysis, particularly using pyrrolidine-based catalysts, has proven effective in a range of asymmetric transformations. nih.gov For instance, cinchona-derived bifunctional amino-squaramide catalysts have been successfully used in the asymmetric synthesis of highly substituted pyrrolidines. rsc.org Another approach involves metal-catalyzed reactions. Palladium-catalyzed carboamination reactions, for example, have been developed to produce enantiomerically enriched 2-substituted pyrrolidines with up to 94% enantiomeric excess (ee). nih.gov Such methodologies could potentially be adapted for the asymmetric synthesis of the target molecule or its key precursors.

The general approach would involve the enantioselective construction of a chiral intermediate, such as an enantiomerically enriched carboxylic acid or amine precursor, which is then converted to the final product. For example, the asymmetric lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile is a known strategy for creating enantioenriched pyrrolidine derivatives. nih.gov

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis of Pyrrolidine Derivatives This table illustrates catalyst types used for similar structural motifs, as direct data for the target compound is limited.

| Catalyst Type | Transformation | Achieved Enantioselectivity (ee) | Reference |

| Pd / (R)-Siphos-PE | Alkene Carboamination | up to 94% | nih.gov |

| Cinchonidine-derived amino-squaramide | Cascade reaction for substituted pyrrolidines | High | rsc.org |

| Rhodium(II) complexes | Catalytic C-H Insertion | High | nih.gov |

Diastereoselective Control in Intermediate Steps

The target molecule possesses two stereocenters (at the C2 and C3 positions), meaning it can exist as four possible stereoisomers (two pairs of enantiomers, which are diastereomers of each other). Diastereoselective control is therefore essential to synthesize the desired stereoisomer. This control is typically achieved by influencing the formation of a new stereocenter in a molecule that already contains one.

The synthesis of substituted pyrrolidines often employs diastereoselective methods. nih.gov One common strategy is the 1,3-dipolar cycloaddition reaction, which can generate multiple stereocenters simultaneously. nih.gov For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with high diastereoselectivity. nih.gov The chiral sulfinyl group directs the approach of the reacting molecule, leading to the preferential formation of one diastereomer. Another powerful technique is the multicomponent reaction (MCR), which can construct up to three contiguous asymmetric centers in a single operation with high diastereoselectivity. nih.gov

In the context of synthesizing this compound, a potential strategy would involve the diastereoselective bromination of a chiral precursor, 3-methyl-1-(pyrrolidin-1-yl)butan-1-one. The existing stereocenter at the C3 position would influence the trajectory of the incoming brominating agent, favoring attack from one face of the molecule over the other, thus leading to one diastereomer in excess.

Table 2: Strategies for Diastereoselective Synthesis of Substituted Pyrrolidines This table presents general methods applicable to the synthesis of complex pyrrolidine structures.

| Method | Key Principle | Potential Outcome | Reference |

| 1,3-Dipolar Cycloaddition | Use of chiral auxiliaries (e.g., N-tert-butanesulfinyl group) to direct the cycloaddition. | Formation of multiple stereocenters with high control. | nih.gov |

| Multicomponent Reactions (MCRs) | One-pot reaction of multiple starting materials to build complex molecules. | Efficient construction of up to three contiguous stereocenters. | nih.gov |

| Substrate-Controlled Bromination | An existing stereocenter in the substrate directs the approach of the brominating agent. | Preferential formation of one diastereomer of the α-bromo product. | N/A |

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com This involves considering factors like solvent choice, waste production, and energy consumption throughout the synthetic route. jocpr.com

Solvent Selection and Alternatives

Solvents are a major component of waste in chemical manufacturing. The principles of green chemistry encourage the use of safer, more environmentally benign solvents or, where possible, the elimination of solvents altogether. wordpress.com For reactions like bromination and amidation, traditional solvents often include chlorinated hydrocarbons, which are toxic and environmentally persistent.

Green alternatives include water, supercritical fluids, ionic liquids, and bio-derived solvents like ethanol (B145695) or 2-methyltetrahydrofuran. acs.org For bromination reactions, using water as a solvent can be a greener alternative to organic solvents. wordpress.com In amide synthesis, boric acid-catalyzed reactions can be performed in toluene, with water being removed via a Dean-Stark trap, but minimizing the use of such hydrocarbon solvents is a key green objective. sciepub.com Electrosynthesis is an emerging technique that can often be performed in greener solvent systems and reduces the need for chemical reagents. rsc.org

Table 3: Comparison of Solvents for Chemical Synthesis

| Solvent Class | Examples | Advantages | Disadvantages |

| Halogenated | Dichloromethane, Chloroform | Good solvating power for many organic compounds. | Toxic, environmentally persistent, often carcinogenic. |

| Aprotic Polar | DMF, DMSO | High boiling points, dissolve a wide range of substances. | Difficult to remove, toxic. |

| Ethereal | Diethyl ether, THF | Good for organometallic reactions, relatively low boiling points. | Highly flammable, can form explosive peroxides. |

| Green Alternatives | Water, Ethanol, 2-MeTHF, Ionic Liquids | Lower toxicity, renewable sources (for some), reduced environmental impact. | May have limited solvating power for nonpolar substrates, can be energy-intensive to remove (water). |

Waste Minimization and Atom Economy

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.comjocpr.com Reactions with high atom economy, such as addition or rearrangement reactions, are preferred as they generate minimal waste. jocpr.com

Traditional amide synthesis often involves coupling reagents like carbodiimides, which have poor atom economy and generate significant stoichiometric byproducts. nih.govresearchgate.net Greener alternatives focus on the direct catalytic amidation of carboxylic acids and amines, where the only byproduct is water. sciepub.com

Similarly, bromination reactions can have varying levels of atom economy. While molecular bromine (Br₂) can be efficient, reagents like N-bromosuccinimide (NBS) have a lower atom economy because the succinimide (B58015) portion becomes waste. wordpress.comacs.org Oxidative bromination methods that use bromide salts (like HBr or NaBr) with an oxidant are considered greener as they utilize the bromine source more effectively. acs.org

Table 4: Atom Economy of Different Synthetic Methods

| Reaction Type | Reagents | Byproducts | Atom Economy | Reference |

| Traditional Amidation | Carboxylic Acid, Amine, Carbodiimide | Urea derivative | Low | nih.govresearchgate.net |

| Catalytic Amidation | Carboxylic Acid, Amine, Catalyst | Water | High | sciepub.com |

| Bromination with NBS | Substrate, NBS | Succinimide, HBr | Low | wordpress.comacs.org |

| Oxidative Bromination | Substrate, HBr, Oxidant (e.g., O₂) | Water | High | acs.org |

Energy Efficiency in Reaction Design

Reducing energy consumption is another key principle of green chemistry. Synthetic routes should be designed to be as energy-efficient as possible, for instance, by conducting reactions at ambient temperature and pressure whenever feasible. jocpr.com

The use of catalysts is a primary strategy for improving energy efficiency, as catalysts lower the activation energy of a reaction, often allowing it to proceed under milder conditions and at a faster rate. jk-sci.com This reduces the need for high temperatures and prolonged reaction times, thereby saving energy. Microwave-assisted synthesis is another technique that can significantly shorten reaction times and improve energy efficiency compared to conventional heating methods.

Electrosynthesis represents a promising frontier for energy-efficient reactions. researchgate.net By using electricity to drive chemical transformations, it can often replace high-temperature processes and reduce the need for stoichiometric reagents. rsc.org For example, the electrochemical generation of bromine from bromide anions can be more energy-efficient than traditional methods. researchgate.net

Table 5: Approaches to Enhance Energy Efficiency in Synthesis

| Approach | Mechanism | Example Application | Reference |

| Catalysis | Lowers the activation energy of a reaction. | Boric acid-catalyzed amidation at lower temperatures than thermal methods. | sciepub.com |

| Microwave-Assisted Synthesis | Rapid, direct heating of the reaction mixture. | Synthesis of pyrrole derivatives in minutes instead of hours. | researchgate.net |

| Electrosynthesis | Uses electrical energy to drive reactions. | Paired electrolysis for efficient bromination of alkenes. | researchgate.net |

| One-Pot/Tandem Reactions | Combines multiple synthetic steps without isolating intermediates. | Reduces energy required for separation and purification steps. | researchgate.net |

Chemical Reactivity and Transformational Chemistry

Nucleophilic Substitution Reactions at the Alpha-Carbon

The primary reaction pathway for α-haloamides involves the displacement of the halide by a nucleophile. nih.gov The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the alpha-carbon, making it susceptible to attack by a range of nucleophiles. fiveable.me These reactions are fundamental in synthetic organic chemistry for creating new carbon-heteroatom bonds.

The substitution of the alpha-bromine atom with nitrogen-based nucleophiles is a well-documented transformation for α-haloamides, providing a direct route to α-amino amides. nih.gov These products are valuable building blocks in medicinal chemistry and peptide synthesis. nih.gov The reaction typically proceeds via an SN2 mechanism and may be facilitated by a base to neutralize the hydrogen bromide byproduct. nih.govlibretexts.org Various primary and secondary amines can serve as effective nucleophiles in this transformation. nih.gov

For instance, the reaction of 2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one with ammonia (B1221849) would yield 2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one. lookchem.comnih.gov

| Nitrogen Nucleophile | Product | Product Class |

|---|---|---|

| Ammonia (NH₃) | 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one | Primary α-Amino Amide |

| Methylamine (CH₃NH₂) | 2-(Methylamino)-3-methyl-1-(pyrrolidin-1-yl)butan-1-one | Secondary α-Amino Amide |

| Dimethylamine ((CH₃)₂NH) | 2-(Dimethylamino)-3-methyl-1-(pyrrolidin-1-yl)butan-1-one | Tertiary α-Amino Amide |

Oxygen and sulfur nucleophiles readily react with α-bromo amides to form α-hydroxy and α-thio derivatives, respectively. nih.gov The high nucleophilicity of sulfur-based reagents, such as thiols, makes them particularly effective for displacing the bromide ion. chemistrysteps.com The resulting α-thioether amides are stable compounds.

Similarly, oxygen nucleophiles like water or alcohols can displace the bromine, although the reactions may require specific conditions, such as the presence of silver oxide, to proceed efficiently. nih.gov The hydrolysis of the bromo-amide leads to the corresponding α-hydroxy amide. libretexts.orglibretexts.org

| Nucleophile | Product | Product Class |

|---|---|---|

| Water (H₂O) | 2-Hydroxy-3-methyl-1-(pyrrolidin-1-yl)butan-1-one | α-Hydroxy Amide |

| Methanol (B129727) (CH₃OH) | 2-Methoxy-3-methyl-1-(pyrrolidin-1-yl)butan-1-one | α-Alkoxy Amide |

| Ethanethiol (CH₃CH₂SH) | 2-(Ethylthio)-3-methyl-1-(pyrrolidin-1-yl)butan-1-one | α-Thioether Amide |

If the α-haloamide contains a tethered nucleophile, an intramolecular cyclization can occur to form a heterocyclic ring system. acs.org The formation of lactams (cyclic amides) through the intramolecular displacement of a halide is a common synthetic strategy. acs.org For this compound, this would require modification to introduce a nucleophilic group elsewhere in the molecule.

Furthermore, α-haloamides bearing a suitably located unsaturated bond can undergo radical-mediated cyclizations to generate diverse cyclic compounds. nih.govacs.org These reactions are often initiated by radical initiators, transition metals, or photoredox catalysis and typically involve a 5-endo-trig cyclization pathway. nih.govacs.orgnih.gov

Reactions Involving the Carbonyl Group

While the alpha-carbon is the most reactive site for substitution, the carbonyl group of the amide can also participate in chemical transformations, most notably reduction.

Amides are generally the least reactive carboxylic acid derivatives and require strong reducing agents for transformation. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing tertiary amides, such as this compound, to the corresponding tertiary amines. chemistrysteps.com This reaction involves the complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group. The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of an aluminate-oxygen species to form an iminium ion, which is then further reduced by another hydride equivalent. chemistrysteps.com

| Reagent | Product | Reaction Type |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | 1-(2-Bromo-3-methylbutyl)pyrrolidine | Amide to Amine Reduction |

Direct oxidation of the amide carbonyl group is not a common transformation. However, the alpha-position can be oxidized to a ketone functionality after the initial substitution of the bromine atom. This two-step sequence provides a pathway to α-keto amides, which are important synthetic intermediates. orgsyn.org

The process begins with the nucleophilic substitution of the bromide with a hydroxide (B78521) ion to form the α-hydroxy amide, 2-Hydroxy-3-methyl-1-(pyrrolidin-1-yl)butan-1-one. Subsequent oxidation of this secondary alcohol with a suitable oxidizing agent, such as those based on chromium or Swern oxidation conditions, would yield the corresponding α-keto amide, 3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-one. orgsyn.org

Condensation Reactions

The presence of a bromine atom at the α-position to the carbonyl group enhances the acidity of the adjacent α-hydrogen, making it susceptible to deprotonation by a suitable base. fiveable.me This allows this compound to act as a nucleophile in various condensation reactions. However, the acidity of α-hydrogens in amides is generally lower than in corresponding ketones or esters due to the electron-donating nature of the nitrogen atom. orgoreview.com Consequently, strong bases and carefully controlled conditions are often required to facilitate these reactions and to avoid competing side reactions like elimination or substitution of the bromide.

One of the primary condensation reactions applicable to α-haloamides is the Claisen condensation or related C-C bond-forming reactions. The enolate of the amide, generated by a strong base like lithium diisopropylamide (LDA), can react with various electrophiles. For instance, reaction with esters can yield β-keto amides, which are valuable synthetic intermediates. orgoreview.com

Table 1: Examples of Condensation Reactions with Amide Enolates

| Amide Reactant | Electrophile | Base | Product Type |

| Amide with α-H | Ester | LDA | β-Keto Amide |

| Amide with α-H | Aldehyde/Ketone | LDA | β-Hydroxy Amide |

| Amide with α-H | Amide | Ni/terpyridine, LiCl, Mn | β-Keto Amide |

This table illustrates general condensation reactions involving amide enolates, which are analogous to potential reactions of this compound. orgoreview.com

The reaction between an amide and an ester typically requires harsh conditions due to the low acidity of the amide's α-hydrogens. orgoreview.com Modern catalytic methods, however, have been developed to facilitate such transformations under milder conditions. For example, nickel-catalyzed Claisen-type condensations between two different amides have been reported. orgoreview.com In the context of this compound, its enolate could potentially react with other carbonyl compounds, though the steric hindrance from the isopropyl group and the presence of the bromine atom might influence the reaction's feasibility and stereochemical outcome.

Transformations of the Pyrrolidin-1-yl Moiety

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active molecules. frontiersin.orgnih.gov While the amide bond renders the nitrogen lone pair non-basic and non-nucleophilic, the pyrrolidine ring itself can undergo various transformations.

Ring Modifications

Modification of the pyrrolidine ring in N-acyl compounds can involve cyclization reactions to form more complex heterocyclic systems or ring expansion. One-pot methods have been developed to construct piperidines and pyrrolidines from halogenated amides, integrating amide activation, reduction, and intramolecular nucleophilic substitution. researchgate.netmdpi.com While these methods typically build the ring, analogous strategies could potentially modify a pre-existing pyrrolidine ring.

For instance, cyclization of amide dianions with reagents like epibromohydrin (B142927) can be used to synthesize substituted pyrrolidinones. researchgate.net Research has also shown that certain pyrrolidine derivatives can undergo ring arrangement to exhibit enhanced biological activity. frontiersin.org Although specific examples involving this compound are not documented, the principles of amide activation followed by intramolecular reactions could theoretically be applied to achieve ring modifications.

Nitrogen Alkylation and Acylation

As this compound is a tertiary amide, the nitrogen atom is already part of a stable, resonance-delocalized system and lacks a hydrogen atom. solubilityofthings.com Therefore, it cannot undergo direct N-alkylation or N-acylation in the same manner as primary or secondary amides. rsc.org Traditional N-alkylation of amides requires deprotonation with a strong base like sodium hydride to form a nucleophilic conjugate base, which then reacts with an alkyl halide. stackexchange.com

Transformations involving the nitrogen of the pyrrolidinyl moiety in this compound would necessitate cleavage of the robust amide C-N bond. nih.gov Such reactions are challenging due to the significant double-bond character of the amide linkage. nih.gov However, modern synthetic methods have emerged that can activate amides, for example with triflic anhydride (B1165640) (Tf₂O), rendering them susceptible to nucleophilic attack and subsequent functionalization. rsc.org A novel strategy involves activating a tertiary amide with Tf₂O, inducing the migration of an alkyl group from the amide nitrogen to another nucleophile. rsc.org While this typically applies to N-alkyl, N-aryl amides, conceptually similar strategies could potentially lead to transformations at the nitrogen center following amide bond activation.

Rearrangement Reactions

The structure of this compound is amenable to several types of rearrangement reactions, particularly those initiated by the formation of a reactive intermediate at the α-carbon.

Carbocation Rearrangements (e.g., 1,2-Hydride/Alkyl Shifts)

The presence of the bromine atom allows for the potential generation of an α-acyl carbocation at the C2 position upon treatment with a Lewis acid. The stability of such a carbocation is influenced by the adjacent carbonyl group. Once formed, this carbocationic intermediate can undergo rearrangement to form a more stable carbocation.

In the case of this compound, the initial secondary carbocation could undergo a 1,2-hydride shift from the adjacent tertiary carbon of the isopropyl group. This would result in the formation of a more stable tertiary carbocation. Subsequent reaction with a nucleophile would lead to a rearranged product. This pathway is a classic example of a Wagner-Meerwein rearrangement.

Figure 1: Potential Carbocation Rearrangement Pathway

This figure depicts a plausible 1,2-hydride shift following the formation of a carbocation at the α-carbon.

Such rearrangements are well-known in related systems. For example, the conversion of 2-methylbut-3-en-2-ol to 1-bromo-3-methylbut-2-ene proceeds through a carbocation intermediate that can be stabilized by resonance. stackexchange.com While the electronic effects of an amide carbonyl differ from a vinyl group, the principle of rearrangement towards a more stable carbocation remains a fundamental driving force.

Other Skeletal Rearrangements

Beyond carbocation-mediated processes, other skeletal rearrangements could be envisioned. The Favorskii rearrangement, characteristic of α-halo ketones, involves the formation of a cyclopropanone (B1606653) intermediate upon treatment with a base, which then undergoes nucleophilic ring-opening. wikipedia.org While less common for α-halo amides, analogous transformations are not unknown. The reaction would be initiated by the deprotonation of the α-hydrogen, followed by intramolecular displacement of the bromide by the resulting enolate to form a strained three-membered ring. Subsequent cleavage of the cyclopropanone ring by a nucleophile (e.g., hydroxide or alkoxide) would yield a rearranged carboxylic acid derivative.

Additionally, skeletal rearrangements of amides can occur via cleavage of the C-N or C-C bonds, often under thermal, photochemical, or transition-metal-catalyzed conditions. nih.gov For example, the Rovis group has reported rearrangements of N-vinyl-γ-lactams involving a Norrish I type fragmentation to a diradical intermediate, followed by ring expansion. nih.gov While not directly applicable, these examples highlight that the amide functionality, under the right conditions, can participate in profound skeletal reorganizations.

Functional Group Interconversions and Derivatization Strategies

The core of this compound's utility in synthetic chemistry lies in its capacity for functional group interconversions, particularly at the α-carbon. The carbon-bromine bond is susceptible to cleavage, allowing for the displacement of the bromide ion by a wide range of nucleophiles. This reactivity forms the basis for numerous derivatization strategies aimed at introducing new functionalities and building molecular complexity.

The primary pathway for the derivatization of this compound is through nucleophilic substitution reactions at the α-carbon. nih.gov This class of reactions, typically proceeding via an S(_N)2 mechanism, allows for the introduction of nitrogen, oxygen, sulfur, and carbon-based nucleophiles.

The reaction of this compound with various nitrogen-containing nucleophiles is a direct route to α-amino amide derivatives. These products are of significant interest as they are structural analogues of dipeptides and can serve as precursors for more complex peptidomimetics and heterocyclic compounds. nih.govnih.gov

Amination: Primary and secondary amines can displace the bromide to form the corresponding α-amino amides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct. nih.gov The steric hindrance posed by the isopropyl group and the pyrrolidine ring may influence the reaction rate, potentially requiring more forcing conditions for bulkier amines.

Azide (B81097) Formation: The introduction of an azide group is achieved by reacting the bromo-amide with an azide salt, such as sodium azide. This reaction provides a pathway to α-azido amides, which are versatile intermediates. The azide moiety can be subsequently reduced to a primary amine or participate in cycloaddition reactions, such as the "click" chemistry azide-alkyne cycloaddition.

The table below summarizes representative transformations of analogous α-bromo amides with nitrogen nucleophiles, providing an indication of the expected reactivity for this compound.

| Nucleophile | Product Type | General Reaction Conditions | Anticipated Product from this compound |

|---|---|---|---|

| Ammonia (NH₃) | α-Primary Amino Amide | Aqueous or alcoholic ammonia, often under pressure. | 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one |

| Primary/Secondary Amines (RNH₂/R₂NH) | α-Secondary/Tertiary Amino Amide | Aprotic solvent (e.g., acetonitrile (B52724), DMF), often with a non-nucleophilic base (e.g., DIEA). | 2-(Alkylamino)-3-methyl-1-(pyrrolidin-1-yl)butan-1-one |

| Azide (N₃⁻) | α-Azido Amide | Polar aprotic solvent (e.g., DMSO, DMF), sodium azide. | 2-Azido-3-methyl-1-(pyrrolidin-1-yl)butan-1-one |

Oxygen and sulfur nucleophiles can also be employed to displace the bromide, leading to the formation of α-hydroxy and α-thio derivatives, respectively.

Hydroxylation: While direct hydrolysis to the α-hydroxy amide can be challenging and may require harsh conditions, displacement with carboxylates followed by hydrolysis offers a viable route.

Thiolation: Thiols are excellent nucleophiles and readily react with α-bromo amides to form α-thioether derivatives. The reaction is typically performed in the presence of a base to generate the more nucleophilic thiolate anion.

The following table outlines the expected outcomes of reacting this compound with oxygen and sulfur nucleophiles, based on the known reactivity of similar compounds.

| Nucleophile | Product Type | General Reaction Conditions | Anticipated Product from this compound |

|---|---|---|---|

| Acetate (CH₃COO⁻) | α-Acetoxy Amide | Phase transfer catalysis or polar aprotic solvent. | 2-Acetoxy-3-methyl-1-(pyrrolidin-1-yl)butan-1-one |

| Thiolates (RS⁻) | α-Thioether Amide | Base (e.g., NaH, NaOEt) in an appropriate solvent (e.g., THF, EtOH). | 2-(Alkylthio)-3-methyl-1-(pyrrolidin-1-yl)butan-1-one |

The electrophilic nature of the α-carbon also permits reactions with carbon-based nucleophiles, enabling the extension of the carbon skeleton.

Alkylation: Enolates derived from β-dicarbonyl compounds or other stabilized carbanions can act as nucleophiles to displace the bromide, forming a new carbon-carbon bond. These reactions provide access to a diverse range of derivatives with more complex carbon frameworks.

Below is a table summarizing a potential carbon-carbon bond-forming reaction.

| Nucleophile | Product Type | General Reaction Conditions | Anticipated Product from this compound |

|---|---|---|---|

| Malonate Esters | α-Alkylated Amide | Base (e.g., NaOEt) in ethanol (B145695). | Diethyl 2-(3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl)malonate |

Reaction Mechanism Elucidation

Experimental Mechanistic Studies

Experimental approaches provide tangible evidence about the nature of a reaction pathway by probing how changes in the system affect the reaction rate and outcome.

The Kinetic Isotope Effect (KIE) is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate upon isotopic substitution. libretexts.org This effect arises from the differences in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break. wikipedia.orgprinceton.edu

A KIE experiment for 2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one could involve synthesizing the molecule with a deuterium (B1214612) atom at the α-carbon (C2) and comparing its reaction rate (kD) to that of the normal, protium-containing compound (kH). The magnitude of the resulting KIE value (kH/kD) provides insight into the rate-determining step. libretexts.org

Primary KIE : A large kH/kD value (typically 2-8) is observed if the C-H(D) bond is broken in the rate-determining step, for example, in an E2 elimination reaction. princeton.edu

Secondary KIE : A small but significant kH/kD value (typically 1.05-1.3) is observed if the bond to the isotope is not broken but the hybridization of the carbon atom changes during the rate-determining step. For an SN1 reaction, the change from sp³ hybridization in the reactant to sp² in the carbocation intermediate leads to a normal secondary KIE (kH/kD > 1). For an SN2 reaction, the sp³ reactant proceeds through a more crowded sp²-like trigonal bipyramidal transition state, which typically results in a KIE value close to unity (kH/kD ≈ 1). ias.ac.in

Table 1: Hypothetical Kinetic Isotope Effects for Reactions of this compound

| Proposed Mechanism | Isotopic Label Position | Expected kH/kD | Interpretation |

| SN1 | α-Deuteration (C2) | ~1.15 | sp³ to sp² rehybridization in the rate-determining step. |

| SN2 | α-Deuteration (C2) | ~1.02 | Minimal change in bonding to the α-hydrogen in the transition state. |

| E2 | α-Deuteration (C2) | ~7.0 | C-H bond cleavage is the rate-determining step. |

The Hammett equation, a linear free-energy relationship, is used to quantify the effect of meta- or para-substituents on the reactivity of an aromatic ring in a reaction series. dalalinstitute.compharmacy180.com It relates the logarithm of the rate constant (k) or equilibrium constant (K) of a substituted reactant to that of the unsubstituted reactant (k₀ or K₀) through the equation:

log(k/k₀) = ρσ

where σ is the substituent constant (measuring the electronic effect of the substituent) and ρ is the reaction constant (measuring the sensitivity of the reaction to substituent effects). youtube.com

To apply this to this compound, one could study its reaction with a series of para-substituted aniline (B41778) nucleophiles. By plotting log(k/k₀) against the known σ values for the aniline substituents, a Hammett plot is generated. The slope of this line gives the ρ value.

A negative ρ value indicates that electron-donating groups on the nucleophile accelerate the reaction. This implies the development of positive charge at the reaction center in the transition state, consistent with a nucleophilic attack (e.g., an SN2 mechanism).

A positive ρ value indicates that electron-withdrawing groups accelerate the reaction, implying the buildup of negative charge.

The magnitude of ρ reflects the extent of charge development in the transition state. pharmacy180.com

Table 2: Hypothetical Data for a Hammett Plot Analysis

| Aniline Substituent (p-X) | Substituent Constant (σ) | Relative Rate Constant (krel) | log(krel) |

| -OCH₃ | -0.27 | 15.8 | 1.20 |

| -CH₃ | -0.17 | 6.3 | 0.80 |

| -H | 0.00 | 1.0 | 0.00 |

| -Cl | 0.23 | 0.20 | -0.70 |

| -NO₂ | 0.78 | 0.005 | -2.30 |

A plot of this hypothetical data would yield a straight line with a negative slope (ρ ≈ -2.8), suggesting an SN2-like mechanism where the nucleophilic nitrogen of the aniline attacks the electrophilic α-carbon, and there is significant positive charge buildup on the aniline moiety in the transition state.

If a reaction proceeds through a relatively stable but reactive intermediate, its existence can be proven by "trapping" it with a scavenger agent. csbsju.eduresearchgate.net This involves adding a substance to the reaction that can react with the intermediate more rapidly than the other components of the reaction mixture, thereby forming a stable, identifiable product. youtube.com

For instance, if a reaction of this compound were to proceed via an SN1 mechanism, it would form a carbocation intermediate at C2. To test this hypothesis, the reaction could be conducted in the presence of a high concentration of a potent and "hard" nucleophile, such as the azide (B81097) ion (N₃⁻), which is an excellent carbocation trap. csbsju.edu If the carbocation is formed, it would be trapped by the azide ion to form 2-azido-3-methyl-1-(pyrrolidin-1-yl)butan-1-one. The isolation and characterization of this azido-product, which differs from the expected product of the main reaction, would provide compelling evidence for the transient existence of the carbocation intermediate. acs.org

Computational Mechanistic Studies

Computational chemistry provides powerful tools for exploring reaction mechanisms at a molecular level, offering insights that are often inaccessible through experiments alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. coe.edu It is widely employed to locate and characterize transition states, which correspond to first-order saddle points on the potential energy surface. researchgate.netgithub.io

A computational study of a proposed mechanism for a reaction of this compound (e.g., an SN2 reaction with a chloride ion) would involve:

Optimizing the geometries of the reactants, products, and the transition state.

Performing a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the simultaneous breaking of the C-Br bond and formation of the C-Cl bond). coe.eduscm.com

Calculating the energies of these structures to determine the activation energy (ΔG‡) of the reaction.

Table 3: Hypothetical DFT Results for an SN2 Reaction Transition State

| Parameter | Value | Description |

| Activation Free Energy (ΔG‡) | 22.5 kcal/mol | The energy barrier for the reaction. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state. |

| C-Br Bond Length | 2.45 Å | The breaking bond is elongated compared to the reactant. |

| C-Cl Bond Length | 2.30 Å | The forming bond is not yet fully formed. |

These calculations can help distinguish between competing pathways (like SN1 and SN2) by comparing their calculated activation barriers; the pathway with the lower barrier is more likely to be the operative one. libretexts.org

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. longdom.orgwikipedia.org For a chemical reaction, the PES maps the energy landscape that connects reactants and products. fiveable.melibretexts.org The path of lowest energy along this surface is the reaction pathway, and the highest point on this path is the transition state. longdom.org

While a full PES for a molecule of this size is multidimensional and complex, a simplified 2D or 3D map can be generated by varying key geometric parameters, such as the lengths of the bonds being broken and formed. For a hypothetical SN1 reaction of this compound, one could map the PES by plotting energy as a function of two coordinates:

Coordinate 1: The C-Br bond distance.

Coordinate 2: The distance of an incoming nucleophile (e.g., H₂O) to the α-carbon.

The resulting contour plot would visualize the entire reaction landscape. It would show a stable energy well for the reactant, followed by a path leading over a saddle point (the transition state for C-Br bond cleavage) into another, shallower well representing the carbocation intermediate. From this intermediate, another low-energy path would lead over a second, smaller saddle point to the final energy well of the product. This visualization provides a comprehensive picture of the reaction mechanism, including the energies of all stable species and the barriers between them. fiveable.melibretexts.org

Solvent Effects on Reaction Pathways

The choice of solvent is a critical parameter in the synthesis and subsequent reactions of this compound, as it can significantly influence the prevailing reaction mechanism, reaction rate, and the distribution of products. The solvent's polarity, proticity (ability to donate a hydrogen bond), and its capacity to solvate reactants and transition states dictate the energetic favorability of different reaction pathways. For a substrate such as this compound, the primary competition in its formation via nucleophilic substitution of a precursor like 2,3-dibromo-3-methylbutanone with pyrrolidine (B122466), or in its own subsequent reactions, is typically between bimolecular nucleophilic substitution (SN2) and elimination (E2) pathways.

Influence of Polar Protic Solvents

Polar protic solvents, such as water, methanol (B129727), and ethanol (B145695), possess O-H or N-H bonds and are capable of acting as hydrogen bond donors. Their impact on reaction pathways is multifaceted.

In the context of an SN2 reaction, where a nucleophile directly attacks the electrophilic carbon, polar protic solvents can decrease the reaction rate. This is because these solvents form a "cage" around the nucleophile (e.g., pyrrolidine) through hydrogen bonding. chemistrysteps.comlibretexts.org This solvation shell stabilizes the nucleophile, lowering its ground state energy and thereby increasing the activation energy required for it to attack the electrophile. For neutral amine nucleophiles, this effect can be pronounced, as the lone pair of electrons on the nitrogen becomes less available for nucleophilic attack due to strong solvation. chemistrysteps.com

Conversely, should the reaction have any character of a unimolecular (SN1) pathway, which would involve the formation of a carbocation intermediate, polar protic solvents would be highly stabilizing. They effectively solvate both the departing bromide leaving group and the nascent carbocation, lowering the energy of the transition state for ionization. chemistrysteps.com However, for a secondary α-bromo amide, a full SN1 mechanism is generally less likely than SN2 unless significant steric hindrance or electronic factors favor carbocation formation.

Influence of Polar Aprotic Solvents

Polar aprotic solvents, including acetone (B3395972), acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), have significant dipole moments but lack O-H or N-H bonds. Consequently, they cannot act as hydrogen bond donors.

These solvents are generally preferred for SN2 reactions. chemistrysteps.comlibretexts.org They can solvate cations effectively through their negative dipoles but are less capable of solvating anions or the lone pair of amine nucleophiles. chemistrysteps.com This leaves the nucleophile relatively "naked" and more reactive, leading to a significant increase in the rate of SN2 reactions compared to polar protic solvents. chemistrysteps.comlibretexts.org For instance, the reaction between bromoethane (B45996) and potassium iodide proceeds 500 times faster in acetone than in methanol. libretexts.org A similar trend is expected for the reaction of an α-bromo amide with pyrrolidine.

Competition Between Substitution (SN2) and Elimination (E2)

The solvent also plays a crucial role in the competition between SN2 and E2 pathways. Pyrrolidine is not only a good nucleophile but also a moderately strong base, which can promote the E2 mechanism, leading to the formation of an unsaturated amide. The transition state of an E2 reaction is more spread out and less charge-dense than an SN2 transition state.

Polar aprotic solvents , by enhancing the reactivity of the nucleophile/base, can accelerate both SN2 and E2 reactions. The product distribution will then be more heavily influenced by other factors such as the steric hindrance at the electrophilic carbon and the basicity of the nucleophile.

Illustrative Research Findings

Below is a data table illustrating the expected relative reaction rates for the formation of an α-amino amide via an SN2 mechanism in different solvent types, based on established principles.

| Solvent | Solvent Type | Relative Rate (krel) for SN2 | Rationale |

|---|---|---|---|

| Methanol | Polar Protic | 1 | Strong solvation of the pyrrolidine nucleophile via hydrogen bonding reduces its reactivity, establishing a baseline rate. |

| Ethanol | Polar Protic | ~2-5 | Slightly less polar and less effective at hydrogen bonding than methanol, leading to a modest rate increase. |

| Acetone | Polar Aprotic | ~500 | Poor solvation of the nucleophile leaves it highly reactive, dramatically increasing the SN2 reaction rate. |

| Acetonitrile | Polar Aprotic | ~1000 | Higher polarity than acetone and poor nucleophile solvation lead to a very high reaction rate. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~2000 | Highly polar and excellent at solvating cations while leaving the nucleophile free, resulting in a very rapid SN2 reaction. |

The following table summarizes the general influence of solvent type on the competing SN2 and E2 reaction pathways.

| Solvent Type | Effect on SN2 Pathway | Effect on E2 Pathway | General Outcome |

|---|---|---|---|

| Polar Protic (e.g., Methanol) | Rate is generally decreased due to nucleophile solvation. | Rate is generally decreased due to base solvation. | Slower overall reaction, with the product ratio dependent on specific substrate and base properties. |

| Polar Aprotic (e.g., DMSO) | Rate is significantly increased due to a "naked," highly reactive nucleophile. | Rate is significantly increased due to a "naked," highly reactive base. | Faster overall reaction; E2 may become more competitive, especially with increased steric hindrance or base strength. |

| Non-polar (e.g., Hexane) | Very slow or no reaction due to poor solubility of polar reactants and transition states. | Very slow or no reaction due to poor solubility of polar reactants and transition states. | Generally unsuitable for these reaction types. |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one, allowing for the precise assignment of proton (¹H) and carbon (¹³C) signals and the elucidation of through-bond and through-space connectivities.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by correlating different nuclei. Based on established chemical shift principles, a predicted set of ¹H and ¹³C NMR data is presented below, which forms the basis for interpreting the 2D correlation spectra.

Predicted ¹H and ¹³C Chemical Shifts The chemical shifts are estimated based on the electronic environment of each nucleus. The electron-withdrawing effects of the carbonyl group, the bromine atom, and the nitrogen atom significantly influence the positions of adjacent signals.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| 1 | C=O | - | ~168.0 | - |

| 2 | CH-Br | ~4.5 - 4.8 | ~55.0 - 60.0 | Doublet |

| 3 | CH | ~2.2 - 2.5 | ~30.0 - 35.0 | Multiplet |

| 4 | CH₃ | ~1.1 - 1.3 | ~18.0 - 22.0 | Doublet |

| 5 | CH₃ | ~1.0 - 1.2 | ~17.0 - 21.0 | Doublet |

| 1' | N-CH₂ | ~3.4 - 3.6 | ~46.0 - 49.0 | Multiplet |

| 2' | CH₂ | ~1.8 - 2.0 | ~24.0 - 27.0 | Multiplet |

| 3' | CH₂ | ~1.8 - 2.0 | ~23.0 - 26.0 | Multiplet |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds.

A distinct cross-peak is expected between the proton at C2 (H-2) and the proton at C3 (H-3), confirming the connectivity of the butanone backbone.

The proton at C3 (H-3) will show correlations to the protons of the two methyl groups (H-4 and H-5), establishing the isopropyl moiety.

Within the pyrrolidine (B122466) ring, strong correlations will be observed between the protons on adjacent carbons (H-1' with H-2', and H-3' with H-4').

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps each proton directly to its attached carbon atom (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal predicted around 4.5-4.8 ppm will correlate directly with the carbon signal in the 55.0-60.0 ppm range, assigning them to C2/H-2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by identifying longer-range correlations (typically 2-3 bonds) between protons and carbons.

A key correlation would be from the protons on the pyrrolidine ring adjacent to the nitrogen (H-1' and H-4') to the carbonyl carbon (C1), confirming the amide linkage.

The proton at C2 (H-2) is expected to show cross-peaks to the carbonyl carbon (C1) and the carbons of the isopropyl group (C3, C4, and C5).

The methyl protons (H-4, H-5) would correlate with C3 and C2, further solidifying the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformations.

Spatial proximity between the proton at C2 and the protons of the isopropyl group (H-3, H-4, H-5) would be expected.

Correlations may also be observed between the protons of the main chain (e.g., H-2, H-3) and the protons of the pyrrolidine ring, depending on the rotational conformation around the C1-N bond.

Interactive Table: Expected 2D NMR Correlations

| Proton(s) | COSY Correlations (¹H) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

|---|---|---|---|

| H-2 | H-3 | C1, C3, C4, C5 | H-3, H-4, H-5, H-1'/H-4' |

| H-3 | H-2, H-4, H-5 | C2, C4, C5 | H-2, H-4, H-5 |

| H-4 / H-5 | H-3 | C2, C3, C5/C4 | H-2, H-3 |

Solid-State NMR Spectroscopy for Polymorph Analysis

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing crystalline and amorphous solids. Polymorphs, which are different crystalline forms of the same compound, can exhibit distinct physical properties. Should this compound exist in multiple polymorphic forms, ¹³C cross-polarization magic-angle spinning (CP-MAS) ssNMR would be a primary method for their identification and characterization. miamioh.edulibretexts.org

Differences in the crystal lattice packing and molecular conformation between polymorphs result in variations in the local electronic environments of the carbon nuclei. mdpi.com This leads to distinct sets of chemical shifts for each polymorph. The carbon atoms near the chiral center (C2, C3) and those in the conformationally flexible pyrrolidine ring would be particularly sensitive to changes in crystal packing, thus serving as diagnostic markers for different polymorphic forms.

Chiral NMR Spectroscopy for Enantiomeric Excess Determination

The presence of a stereocenter at the C2 position means that this compound is a chiral molecule, existing as a pair of enantiomers. Chiral NMR spectroscopy is a standard method for determining the enantiomeric excess (ee) of a chiral sample. nih.gov This is typically achieved by adding a chiral solvating agent (CSA) to the NMR sample. nih.gov

The CSA, itself being enantiomerically pure, interacts with both enantiomers of the analyte to form transient, diastereomeric complexes. Since diastereomers have different physical properties, the nuclei of the analyte in these two different complexes will experience slightly different magnetic environments, leading to the splitting of what was a single peak in the achiral environment into two separate peaks. For instance, the ¹H NMR signal for the proton at C2 would be an ideal candidate for monitoring. The relative integration of these two new signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise calculation of the enantiomeric excess.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the elemental composition and the elucidation of fragmentation pathways that confirm the molecular structure.

Fragmentation Pathway Analysis

In mass spectrometry, the molecular ion of this compound will undergo characteristic fragmentation upon ionization. The analysis of these fragments helps to confirm the connectivity of the molecule.

A plausible fragmentation pathway would involve:

Alpha-Cleavage: This is a common fragmentation for amides and ketones. miamioh.edulibretexts.org Cleavage of the C1-C2 bond would result in the formation of a stable N-acylpyrrolidinium cation at m/z 98.0600.

Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical (⁷⁹Br or ⁸¹Br), resulting in a cation at m/z 170.1226.

Fragmentation of the Pyrrolidine Ring: The pyrrolidine moiety can undergo fragmentation, often involving the loss of neutral molecules like ethene (C₂H₄).

Cleavage of the Isopropyl Group: Loss of a propyl radical from the [M-Br]⁺ fragment could lead to a characteristic ion.

Interactive Table: Predicted HRMS Fragments

| Proposed Fragment Ion | Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | C₉H₁₆⁷⁹BrNO⁺ | 249.0415 | Molecular Ion |

| [M+2]⁺ | C₉H₁₆⁸¹BrNO⁺ | 251.0395 | Molecular Ion (⁸¹Br isotope) |

| [M-Br]⁺ | C₉H₁₆NO⁺ | 170.1226 | Loss of Br radical from M⁺ |

| [C₅H₈NO]⁺ | C₅H₈NO⁺ | 98.0600 | Alpha-cleavage of C1-C2 bond |

Isotopic Abundance Pattern Interpretation

A definitive feature in the mass spectrum of this compound is the isotopic signature of bromine. libretexts.org Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). libretexts.orgcsbsju.edu

This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any fragment ions that retain the bromine atom. ucalgary.ca These ions will appear as a pair of peaks of almost equal intensity, separated by two mass units. This distinctive 1:1 ratio doublet is a clear and unambiguous indicator for the presence of a single bromine atom within the ion, greatly aiding in spectral interpretation and structure confirmation. For example, the molecular ion will present two peaks at approximately m/z 249.04 and 251.04 with nearly identical abundances.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Functional Group Analysis

This would involve experimentally obtaining the IR and Raman spectra of the compound. Key vibrational modes to be identified would include the C=O stretching of the amide, C-N stretching of the pyrrolidine ring and the amide, C-H stretching and bending modes of the methyl and pyrrolidine groups, and the C-Br stretching frequency. Computational chemistry methods, such as Density Functional Theory (DFT), could then be used to calculate the theoretical vibrational frequencies and aid in the precise assignment of each observed band to a specific molecular motion.

Conformational Analysis via Vibrational Spectroscopy

By comparing experimental spectra with theoretical spectra calculated for different possible conformers (rotational isomers) of the molecule, the most stable conformation in the gas phase or in a specific solvent could be determined. Temperature-dependent or solvent-dependent spectroscopic studies could also provide insights into the conformational dynamics and the energy differences between different conformers.

X-ray Crystallography

Determination of Absolute and Relative Stereochemistry

If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction would be the definitive method to determine its three-dimensional structure. This would precisely define the bond lengths, bond angles, and torsion angles. For this chiral molecule, which has two stereocenters, X-ray crystallography could unambiguously establish the relative stereochemistry between the bromine-bearing carbon and the adjacent carbon. With the use of anomalous dispersion, the absolute configuration of a single enantiomer could also be determined.

Solid-State Packing and Intermolecular Interactions

The crystal structure would reveal how the molecules pack in the solid state. Analysis of the packing arrangement would identify any significant intermolecular interactions, such as hydrogen bonds (if present), dipole-dipole interactions, or van der Waals forces, which govern the crystal lattice's stability and physical properties.

Chiroptical Spectroscopy

Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for characterizing the chiroptical properties of the enantiomers of this compound. Experimental CD spectra could be compared with theoretically predicted spectra from quantum chemical calculations to help in the assignment of the absolute configuration of the molecule in solution.

Until such studies are performed and published, a detailed and scientifically accurate article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be provided.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. wikipedia.orgdaveadamslab.com This technique is particularly sensitive to the spatial arrangement of atoms around chromophores—the parts of a molecule that absorb light. daveadamslab.com In this compound, the key chromophore for electronic CD (ECD) analysis is the carbonyl group (C=O) of the amide moiety. This group exhibits electronic transitions in the far-UV region (typically 190-250 nm) that are influenced by the chiral environment of the adjacent stereocenter. libretexts.org

The differential absorption, reported as molar ellipticity [θ], produces a characteristic spectrum with positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration (R or S) of the molecule. For a definitive assignment, the experimental ECD spectrum would be compared against a theoretically predicted spectrum generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). mdpi.com By calculating the expected spectrum for one enantiomer (e.g., the R-enantiomer), a direct comparison to the experimental data would confirm the absolute configuration of the sample. acs.org

A hypothetical dataset for the two enantiomers of this compound, illustrating the expected mirror-image relationship in their spectra, is presented below.

Table 1: Representative ECD Data for Enantiomers of this compound This table is illustrative and based on typical values for similar chiral amides.

| Enantiomer Configuration | Wavelength of Maximum (λmax) | Molar Ellipticity ([θ]) (deg·cm2·dmol-1) | Associated Transition |

| (R)-enantiomer | ~215 nm | Positive (+) | n → π |

| (S)-enantiomer | ~215 nm | Negative (-) | n → π |

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is a related chiroptical technique that operates in the infrared region of the electromagnetic spectrum. wikipedia.org Instead of electronic transitions, VCD measures the differential absorption of circularly polarized light associated with molecular vibrations. libretexts.org This provides a significantly more detailed and unique fingerprint of a molecule's three-dimensional structure, as numerous vibrational modes across the molecular framework can be VCD-active. rsc.orgnih.gov

For this compound, the VCD spectrum would display a complex pattern of positive and negative bands corresponding to specific vibrational modes, such as the C=O stretch (Amide I band), C-N stretch, and various C-H bending modes. VCD has emerged as one of the most reliable methods for the unambiguous assignment of absolute configuration for chiral molecules in solution. rsc.org

The standard methodology involves a conformational search and energy minimization for the molecule, followed by quantum chemical calculations to predict the IR and VCD spectra for a chosen enantiomer (e.g., the S-enantiomer). researchgate.net The calculated VCD spectrum is then compared with the experimental spectrum. A high degree of similarity between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. researchgate.net The opposite enantiomer is expected to show a VCD spectrum that is a mirror image.

The table below illustrates hypothetical VCD data for prominent vibrational modes of the (R) and (S) enantiomers.